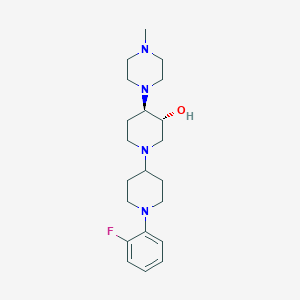![molecular formula C25H20ClNO3 B4953459 N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide](/img/structure/B4953459.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide, also known as J-2156, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of naphthamides and has been found to have potential applications in various fields of research.
Mecanismo De Acción
N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide inhibits the activity of CDC25 phosphatase by binding to its active site. This binding prevents the enzyme from dephosphorylating its substrate, which is required for cell cycle progression. The inhibition of CDC25 phosphatase by this compound has been found to cause cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects on cells. It has been found to cause cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDC25 phosphatase. This compound has also been found to inhibit the growth of certain bacteria and fungi, indicating potential applications in antimicrobial research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide has several advantages for lab experiments. It is a highly specific inhibitor of CDC25 phosphatase, which makes it a useful tool compound for studying the role of this enzyme in various biological processes. This compound has also been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, the synthesis of this compound is complex and time-consuming, which may limit its use in certain research applications.
Direcciones Futuras
For N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide include the development of more efficient synthesis methods, the optimization of its use as a tool compound for studying CDC25 phosphatase, and the exploration of its potential applications in other areas of research. This compound may also be used as a lead compound for the development of new drugs that target CDC25 phosphatase or other biological targets.
Métodos De Síntesis
The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide involves the reaction of 2-chlorobenzyl chloride with 4-hydroxyacetophenone in the presence of potassium carbonate to form 4-[(2-chlorobenzyl)oxy]acetophenone. This intermediate is then reacted with 2-naphthylamine in the presence of sulfuric acid to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide has been found to have potential applications in various fields of scientific research. It has been used as a tool compound to study the role of naphthamides in various biological processes. This compound has been found to inhibit the activity of a protein called CDC25 phosphatase, which is involved in cell cycle regulation. This inhibition has been found to have potential applications in cancer research, as CDC25 phosphatase is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-29-24-21-8-4-2-6-17(21)10-15-22(24)25(28)27-19-11-13-20(14-12-19)30-16-18-7-3-5-9-23(18)26/h2-15H,16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZHYKHQXVNLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

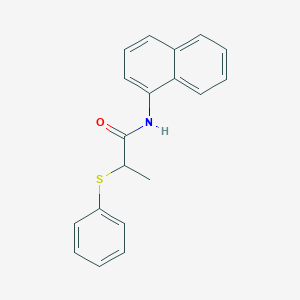
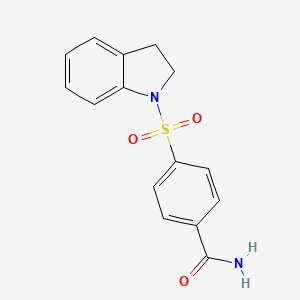
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953432.png)

![2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4953442.png)
![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
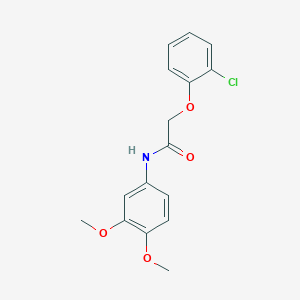
![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
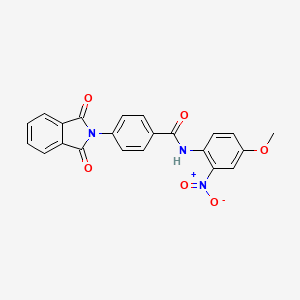
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B4953482.png)
